molecular formula C7H15ClN2O2S B15226943 N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B15226943
M. Wt: 226.73 g/mol
InChI Key: VWCLXJZFBBIEQX-UHFFFAOYSA-N
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Description

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride is a chemical compound that features a pyrrolidine ring, a sulfonamide group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with sulfonyl chlorides under basic conditions.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate with carboxylic acid derivatives or through amide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxamide derivatives: These compounds share the pyrrolidine ring and carboxamide group but lack the sulfonamide group.

    Sulfonamide derivatives: Compounds with sulfonamide groups but different core structures.

Uniqueness

N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride is unique due to the combination of the pyrrolidine ring, sulfonamide group, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O2S.ClH/c1-12(2,11)9-7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H

InChI Key

VWCLXJZFBBIEQX-UHFFFAOYSA-N

Canonical SMILES

CS(=NC(=O)C1CCCN1)(=O)C.Cl

Origin of Product

United States

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